3-(1H-1,2,4-triazol-1-yl)phenol

Vue d'ensemble

Description

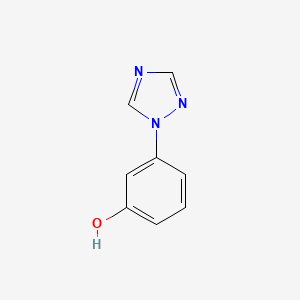

3-(1H-1,2,4-triazol-1-yl)phenol is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . It features a phenol group attached to a 1,2,4-triazole ring, making it an interesting compound for various chemical and biological applications.

Mécanisme D'action

Target of Action

The primary targets of 3-(1H-1,2,4-triazol-1-yl)phenol It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of This compound involves its interaction with the active site of enzymes. The compound forms a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is suggested that the compound may influence pathways involving enzymes to which it binds .

Result of Action

The molecular and cellular effects of This compound It has been found that similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .

Analyse Biochimique

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that 3-(1H-1,2,4-triazol-1-yl)phenol may also influence cell function

Molecular Mechanism

Some triazole derivatives have been found to interact with β-tubulin via hydrogen bonding , suggesting that this compound may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Some triazole derivatives are known to be thermally stable , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)phenol typically involves the reaction of 3-bromophenol with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated phenol derivatives.

Applications De Recherche Scientifique

3-(1H-1,2,4-triazol-1-yl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-1,2,4-triazol-1-yl)phenol

- 1-(1H-1,2,4-triazol-1-yl)benzene

- 2-(1H-1,2,4-triazol-1-yl)phenol

Uniqueness

3-(1H-1,2,4-triazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position on the phenol ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

3-(1H-1,2,4-triazol-1-yl)phenol is a compound that belongs to the triazole family, which is known for its diverse biological activities. Triazoles have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a phenolic ring substituted with a triazole moiety. The synthesis typically involves the reaction of phenolic compounds with triazole derivatives through various synthetic routes including click chemistry and other coupling methods.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial and fungal strains. The mechanism often involves the disruption of ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 13 | |

| Candida albicans | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Compounds derived from triazoles have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, some derivatives demonstrated IC50 values ranging from 15.6 to 23.9 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of triazole derivatives. Studies have employed various assays such as DPPH and ABTS to evaluate the free radical scavenging ability of these compounds. Results indicate that certain derivatives exhibit high antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including this compound highlighted its effectiveness against resistant strains of bacteria. The study utilized agar diffusion methods to assess antimicrobial activity and found that modifications to the phenolic structure enhanced efficacy against Staphylococcus aureus.

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism by which triazole derivatives induce apoptosis in cancer cells. The study reported that compounds like this compound activate caspase pathways leading to programmed cell death in MCF-7 cells. This suggests potential for development as therapeutic agents in cancer treatment .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZZCMTYFATJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192064-41-7 | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.